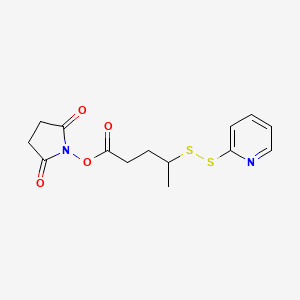

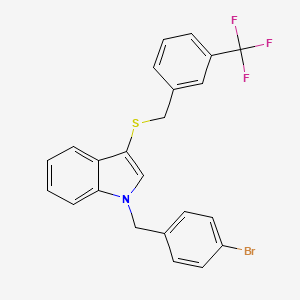

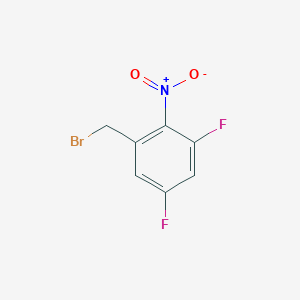

1-(4-bromobenzyl)-3-((3-(trifluoromethyl)benzyl)thio)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-bromobenzyl)-3-((3-(trifluoromethyl)benzyl)thio)-1H-indole is a compound that belongs to the class of indole derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in scientific research, and its synthesis method has been optimized to improve its yield and purity.

Aplicaciones Científicas De Investigación

Selective P450 Aromatase Inhibition

Indole derivatives, including those with a halobenzyl group similar to 1-(4-bromobenzyl)-3-((3-(trifluoromethyl)benzyl)thio)-1H-indole, have been synthesized for inhibitory activity against P450arom and P45017α enzymes. These compounds are studied for their potential in influencing retinoic acid metabolism, with some showing potent aromatase inhibitory activity (Marchand et al., 1998).

Synthesis of Indole-Annulated Sulfur Heterocycles

Research has been conducted on the synthesis of indole-annulated sulfur heterocycles using compounds similar to 1-(4-bromobenzyl)-3-((3-(trifluoromethyl)benzyl)thio)-1H-indole. These syntheses involve methods like Bu3SnH-mediated aryl radical cyclization, contributing to the development of novel organic compounds with potential applications in various fields (Majumdar et al., 2008).

Antioxidant and Antimicrobial Evaluation

Indole derivatives, including those with benzyl/phenyl groups, have been evaluated for their antioxidant and antimicrobial properties. Studies involve the synthesis and testing of various compounds for their radical scavenging capacity and antimicrobial activities, providing insights into the potential therapeutic applications of these compounds (Baytas et al., 2012).

Dual Inhibition of DNA Topoisomerases

Compounds containing indole and quinoline nuclei, similar in structure to the compound , have been synthesized and evaluated for their inhibitory effects on type I and type II DNA topoisomerases. This research is significant in exploring potential treatments for diseases like leishmaniasis (Ray et al., 1997).

Propiedades

IUPAC Name |

1-[(4-bromophenyl)methyl]-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrF3NS/c24-19-10-8-16(9-11-19)13-28-14-22(20-6-1-2-7-21(20)28)29-15-17-4-3-5-18(12-17)23(25,26)27/h1-12,14H,13,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBIFIOBXMYQFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)SCC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrF3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromobenzyl)-3-((3-(trifluoromethyl)benzyl)thio)-1H-indole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene;hydrochloride](/img/structure/B2358260.png)

![N-(2,4-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2358261.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2,2-difluoro-2-(1-methoxycyclobutyl)acetamide;hydrochloride](/img/structure/B2358262.png)

![2-(2-fluorophenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2358265.png)

![2-[(2R,4As,7aS)-4-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazin-2-yl]acetic acid](/img/structure/B2358268.png)

![4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2358271.png)

![N-benzhydryl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2358273.png)

![(3,4-Difluorophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2358274.png)

![N-(1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}piperidin-4-yl)-5-methylthiophene-2-carboxamide](/img/structure/B2358276.png)

![4-(2-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2358277.png)